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Compound of Interest

Compound Name: Topoisomerase II inhibitor 12

Cat. No.: B12416297 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions for researchers, scientists, and drug development professionals working with

Topoisomerase II (Topo II) relaxation and decatenation assays.

Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Topoisomerase II relaxation assay?

A1: The Topoisomerase II relaxation assay is based on the enzyme's ability to alter the

topological state of DNA.[1] Topo II introduces transient double-strand breaks in supercoiled

plasmid DNA, allows the passage of another DNA segment through the break, and then

reseals the break.[2] This process, which is dependent on ATP, results in the relaxation of the

supercoiled DNA.[3][4] The different topological forms of DNA (supercoiled, relaxed, and

nicked) can then be separated and visualized by agarose gel electrophoresis due to their

different migration rates.[5][6]

Q2: What is the difference between a relaxation assay and a decatenation assay for

Topoisomerase II?

A2: Both assays measure Topo II activity, but they use different substrates and are specific to

different functions. The relaxation assay uses supercoiled plasmid DNA and measures the

conversion to a relaxed form.[3][5][6] While effective, this assay can also detect Topoisomerase

I activity if present in a crude extract, as Topo I also relaxes DNA (though through a different,

ATP-independent mechanism).[1] The decatenation assay is highly specific for Topo II.[1][7] It
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utilizes kinetoplast DNA (kDNA), which is a network of interlocked DNA circles.[1][7][8] Only

Topo II can resolve these interlocked rings into individual minicircles, which can then enter the

agarose gel.[1][8]

Q3: Why is ATP required for the Topoisomerase II reaction?

A3: ATP hydrolysis provides the energy for the conformational changes in the Topoisomerase II

enzyme that are necessary for its catalytic cycle, including the double-strand DNA cleavage

and subsequent religation.[2][4] Assays for eukaryotic Topoisomerase II are typically performed

in the presence of ATP to ensure optimal activity.[1][9]

Troubleshooting Guide
Problem 1: No relaxation or decatenation of the DNA
substrate is observed.
Q: My supercoiled plasmid DNA (or kDNA) is not being relaxed (or decatenated). What could

be the issue?

A: This is a common issue that can arise from several factors. Here's a step-by-step guide to

troubleshoot the problem:

Enzyme Activity:

Inactive Enzyme: Ensure the enzyme has been stored correctly, typically at -80°C, and

has not been subjected to multiple freeze-thaw cycles.[6] It is also advisable to titrate the

enzyme to determine the optimal concentration for your assay conditions.[6][9]

Insufficient Enzyme: The concentration of Topo II in the reaction may be too low. Try

increasing the amount of enzyme used.[9]

Reaction Buffer and Components:

ATP Degradation: ATP is essential for Topo II activity.[3][9] Ensure your ATP stock is fresh

and has been stored properly. A loss of enzyme activity can sometimes be overcome by

adding extra ATP to the reaction.[3]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://topogen.com/product/human-topoisomerase-ii-assay-kit/
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/top_/10011.20080207.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://search.cosmobio.co.jp/cosmo_search_p/search_gate2/docs/top_/10011.20080207.pdf
https://experiments.springernature.com/articles/10.1385/1-59259-687-8:95
https://www.embopress.org/doi/10.1038/sj.emboj.7601142
https://pmc.ncbi.nlm.nih.gov/articles/PMC3397423/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535768/
https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://www.inspiralis.com/assets/technical-documents/Human-Topo-II-Alpha-Relaxation-Assay-Protocol.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535768/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535768/
https://www.inspiralis.com/technical-information/relaxation-assays
https://pmc.ncbi.nlm.nih.gov/articles/PMC8535768/
https://www.inspiralis.com/technical-information/relaxation-assays
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12416297?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incorrect Buffer Composition: Verify the concentrations of all buffer components, including

MgCl2, which is a required cofactor.[5][6] The 5x Assay Buffer should be prepared fresh

for each experiment by mixing Buffer A and Buffer B as it is not stable.[8]

Inhibitors:

Solvent Inhibition: If your test compounds are dissolved in a solvent like DMSO, be aware

that it can inhibit Topo II activity, especially at final concentrations above 1-2%.[6] It is

recommended to perform an enzyme titration in the presence of the final solvent

concentration to be used in the assay.[6]

Contaminants: Ensure your DNA substrate, buffers, and water are free from any

contaminating substances that could inhibit the enzyme.

Problem 2: The DNA bands on the gel appear smeared.
Q: After running my gel, I see smearing in the lanes with the Topo II reaction. What causes

this?

A: Smearing on the gel can indicate a few potential issues:

Nuclease Contamination: The presence of contaminating nucleases in your enzyme

preparation or buffers can lead to the degradation of the DNA substrate, resulting in a smear.

[3][10] You can check for nuclease activity by incubating the DNA substrate with the reaction

buffer and enzyme preparation in the absence of ATP; nucleases will still degrade the DNA.

[10]

High Protein Concentration: If you are using crude cell extracts, a high concentration of

protein can sometimes interfere with the electrophoresis, causing smearing.[10] A proteinase

K treatment step after the reaction and before loading the gel can help to resolve this.[10]

Running Conditions: In some cases, issues with the gel or running buffer can contribute to

smearing. Ensure the gel is properly prepared and the running buffer is fresh.

Problem 3: Poor resolution of DNA bands.
Q: I'm having trouble distinguishing between the supercoiled, relaxed, and nicked forms of my

plasmid DNA. How can I improve the resolution?
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A: Achieving good separation of DNA topoisomers is crucial for interpreting the results correctly.

Here are some tips to improve band resolution:

Gel Electrophoresis Conditions:

Voltage and Run Time: Running the gel at a lower voltage for a longer period can often

improve the separation of topoisomers. For example, running the gel at 5-10 V/cm for 2-3

hours is a common recommendation.[1][9]

Agarose Concentration: A standard 0.8% to 1% agarose gel is typically used.[1][5][6][9]

You may need to optimize this concentration for your specific plasmid size.

Buffer System: TAE (Tris-Acetate-EDTA) buffer generally provides better resolution for

supercoiled plasmids than TBE (Tris-Borate-EDTA).[3][6]

Intercalating Agents:

Contamination: Be aware that intercalating agents like ethidium bromide or chloroquine in

the gel or running buffer can alter the mobility of the DNA, making the results confusing.[3]

If an intercalator is present, relaxed topoisomers can migrate similarly to the negatively

supercoiled plasmid.[3]

Staining: It is often best to stain the gel with an intercalating dye like ethidium bromide

after electrophoresis to avoid affecting the DNA mobility during the run.[5][6]

Quantitative Data Summary
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Parameter
Recommended
Range/Value

Source

Enzyme Concentration

(Purified)
1-5 units per 20 µL reaction [9]

Enzyme Concentration (Crude

Extract)

0.1 - 5.0 µg protein per 20 µL

reaction
[1][9]

DNA Substrate Concentration 200 ng per 20 µL reaction [1][9]

Incubation Temperature 37°C [1][6][9]

Incubation Time 30 minutes [1][6][9]

Agarose Gel Concentration 0.8% - 1% [1][5][6][9]

Electrophoresis Voltage 5 - 10 V/cm [1][9]

DMSO Final Concentration Should not exceed 1-2% (v/v) [6]

Experimental Protocol: Topoisomerase II Relaxation
Assay
This protocol provides a general outline for a Topoisomerase II relaxation assay using

supercoiled plasmid DNA.

Reaction Setup: On ice, prepare a reaction mixture in a microcentrifuge tube. A typical 20 µL

reaction includes:

2 µL of 10x Topo II Reaction Buffer

200 ng of supercoiled plasmid DNA

1 mM ATP

Purified Topo II or cell extract

Nuclease-free water to a final volume of 20 µL
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Enzyme Addition: Add the specified amount of Topoisomerase II enzyme or cell extract to the

reaction mixture. If testing for inhibitors, the compound is typically added before the enzyme.

[1]

Incubation: Incubate the reaction at 37°C for 30 minutes.[1][6][9]

Stopping the Reaction: Terminate the reaction by adding 5 µL of 5x Stop Buffer/Loading Dye

(containing SDS and a tracking dye).[1]

Agarose Gel Electrophoresis: Load the samples onto a 0.8-1% agarose gel.[1][5][6][9] Run

the gel at 5-10 V/cm until the dye front has migrated an adequate distance.[1][9]

Visualization: Stain the gel with ethidium bromide (or another DNA stain), destain, and

visualize the DNA bands under UV light.[5][6][9] The supercoiled plasmid will migrate faster

than the relaxed and nicked forms.
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Caption: Experimental workflow for a typical Topoisomerase II relaxation assay.
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Caption: Troubleshooting decision tree for no relaxation in a Topo II assay.
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Caption: Principle of the Topoisomerase II relaxation assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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